methyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate, trans
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Overview
Description
Methyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate, trans, is an organic compound characterized by a cyclobutane ring with an ethynyl group, a hydroxyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutane Ring Formation: The synthesis of the cyclobutane ring can be achieved through [2+2] cycloaddition reactions. For instance, ethylene can be reacted with an alkyne under UV light to form the cyclobutane ring.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of methyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate, trans, typically involves scalable versions of the laboratory methods mentioned above. Continuous flow reactors and high-throughput screening can optimize reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carboxylate ester can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, such as with sodium amide (NaNH₂) to form substituted alkynes.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH₄ in dry ether.
Substitution: NaNH₂ in liquid ammonia.
Major Products
Oxidation: Methyl (1s,3s)-3-ethynyl-3-oxocyclobutane-1-carboxylate.
Reduction: Methyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-methanol.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate, trans, serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
This compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in drug discovery and development.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design molecules with specific biological targets, such as enzymes or receptors.
Industry
In materials science, this compound can be used to synthesize novel polymers and materials with unique properties. Its reactivity allows for the incorporation of functional groups that can modify the physical and chemical properties of the resulting materials.
Mechanism of Action
The mechanism of action of methyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate, trans, depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The ethynyl group can participate in π-π interactions, while the hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate:
Methyl (1s,3s)-3-ethynylcyclobutane-1-carboxylate: Lacks the hydroxyl group, which affects its hydrogen bonding capabilities.
Methyl (1s,3s)-3-ethynyl-3-hydroxycyclopentane-1-carboxylate: Contains a cyclopentane ring instead of a cyclobutane ring, altering its steric and electronic properties.
Uniqueness
Methyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate, trans, is unique due to the combination of its functional groups and the cyclobutane ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2291294-88-5 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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